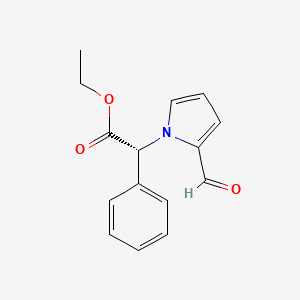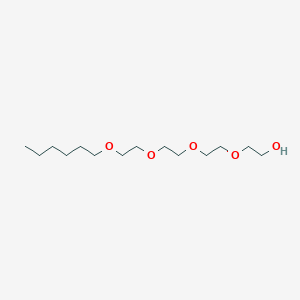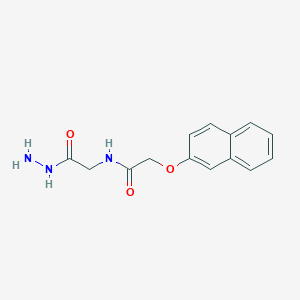![molecular formula C14H11FO B12860351 1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and an ethanone group is attached to the 2-yl position. This compound is known for its applications in various scientific research fields, particularly in organic chemistry and life sciences .
Vorbereitungsmethoden
The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2-fluorobiphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds such as:
- 1-(2’-Chloro[1,1’-biphenyl]-2-yl)ethanone
- 1-(2’-Bromo[1,1’-biphenyl]-2-yl)ethanone
- 1-(2’-Methyl[1,1’-biphenyl]-2-yl)ethanone
These compounds share a similar biphenyl structure but differ in the substituent attached to the 2’ position. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For instance, the fluorine atom in 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone imparts unique electronic properties that enhance its stability and binding interactions .
Eigenschaften
Molekularformel |
C14H11FO |
|---|---|
Molekulargewicht |
214.23 g/mol |
IUPAC-Name |
1-[2-(2-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-9H,1H3 |
InChI-Schlüssel |
GYBSWPJROVTSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3'-Hydroxy-5'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860268.png)
![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12860276.png)

![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)


![2-(2-Acetylbenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860298.png)



![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)


